2,4,6-Trimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
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InChI Key |
BWZVCCNYKMEVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Record name | COLLIDINE | |
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DSSTOX Substance ID |
DTXSID1051561 | |
| Record name | 2,4,6-Trimethylpyridine | |
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Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | COLLIDINE | |
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| Record name | 2,4,6-Collidine | |
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Boiling Point |
170.4 °C | |
| Record name | 2,4,6-COLLIDINE | |
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Flash Point |
58 °C, 136 °F | |
| Record name | 2,4,6-Collidine | |
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| Record name | 2,4,6-COLLIDINE | |
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Solubility |
Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C | |
| Record name | 2,4,6-COLLIDINE | |
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Density |
0.913 @ 20 °C/20 °C | |
| Record name | 2,4,6-COLLIDINE | |
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Vapor Pressure |
1.99 [mmHg], 1.99 mm Hg @ 25 °C | |
| Record name | 2,4,6-Collidine | |
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| Record name | 2,4,6-COLLIDINE | |
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Color/Form |
Colorless liquid | |
CAS No. |
29611-84-5, 108-75-8 | |
| Record name | COLLIDINE | |
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| Record name | 2,4,6-Trimethylpyridine | |
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| Record name | 2,4,6-Collidine | |
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| Record name | s-Collidine | |
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| Record name | Pyridine, 2,4,6-trimethyl- | |
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| Record name | 2,4,6-Trimethylpyridine | |
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| Record name | 2,4,6-trimethylpyridine | |
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| Record name | 2,4,6-TRIMETHYLPYRIDINE | |
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| Record name | 2,4,6-COLLIDINE | |
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Melting Point |
-44.5 °C | |
| Record name | 2,4,6-COLLIDINE | |
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Advanced Synthetic Methodologies for 2,4,6 Trimethylpyridine and Its Derivatives
Contemporary Approaches to Pyridine (B92270) Ring Formation Incorporating Methyl Groups
The construction of the pyridine ring remains a central theme in heterocyclic chemistry. While classic methods like the Hantzsch synthesis provide a foundational approach, contemporary research focuses on improving efficiency, selectivity, and substrate scope, particularly for producing specifically substituted pyridines like 2,4,6-trimethylpyridine (B116444). atamanchemicals.comwikipedia.org
Modern synthetic routes often build upon established reactions, introducing new catalysts or reaction conditions to achieve higher selectivity. One notable strategy involves the liquid-phase condensation of t-butanol with acetylchloride and gaseous ammonia (B1221849). arkat-usa.org The mechanism is proposed to proceed through the initial dehydration of the alcohol to form isobutylene. This alkene then reacts with acetylchloride, likely facilitated by a Lewis acid catalyst, to generate a pyrylium (B1242799) salt intermediate. Subsequent treatment of this intermediate with ammonia leads to ring closure and the formation of this compound. arkat-usa.org This method highlights a shift towards using readily available and simple starting materials to construct the complex pyridine core.
Another significant approach is the Bönnemann cyclization, which is a modification of the Reppe synthesis. This reaction involves the trimerization of a nitrile molecule with two parts of acetylene (B1199291), which can be activated by heat or light to form the pyridine ring. atamanchemicals.com While broadly applicable, tailoring this reaction for the specific synthesis of this compound requires the use of acetonitrile (B52724) as the nitrile component.
Catalysis is pivotal in directing the regioselectivity and yield of pyridine synthesis. In the liquid-phase condensation of t-butanol and acetylchloride, the choice of Lewis acid is critical. While AlCl₃ can be used, it leads to a mixture of products. The use of zinc chloride (ZnCl₂), a "milder" Lewis acid, has been shown to direct the reaction with high selectivity, producing this compound in yields as high as 95%. arkat-usa.org
In the gas phase, the synthesis of methylpyridines from acetylene and ammonia has been optimized through the development of heterogeneous catalysts. Research into catalysts composed of cadmium oxide (CdO) on a kaolin (B608303) support has demonstrated their effectiveness. The composition of the catalyst directly influences the yield of the desired products. For instance, a catalyst containing 13.0% CdO on kaolin has shown significant efficacy in producing a mixture of methylpyridines, including this compound. semanticscholar.org The addition of a second metallic component, such as chromium(III) oxide, can further enhance catalytic activity. semanticscholar.org
| Catalyst Brand | Composition | Primary Products | Total Yield of 2- & 4-Methylpyridine (%) |
|---|---|---|---|
| CK-13 | CdO-13.0%, Kaolin-87.0% | 2-Methylpyridine, 4-Methylpyridine | 63.6 |
| CChK-13 | CdO-13.0%, Cr₂O₃-5.0%, Kaolin-82.0% | 2-Methylpyridine, 4-Methylpyridine | 70.2 |
Table 1. Efficacy of different catalyst compositions in the gas-phase synthesis of methylpyridines at 420 °C. Data sourced from a study on catalysts for pyridine derivative synthesis. semanticscholar.org
Novel Cyclization Strategies and Their Mechanistic Implications
Functionalization and Derivatization Strategies for this compound
Beyond its synthesis, the strategic functionalization of the this compound scaffold is crucial for creating more complex molecules. This includes activating C-H bonds, reacting at the nitrogen center, and employing metal-catalyzed cross-coupling reactions.
Direct C-H functionalization offers an atom-economical way to modify the pyridine ring. A metal-free approach has been developed for the methylation of pyridine N-oxides at the C-2 position. researchgate.net By treating a pyridine N-oxide derivative with a peroxide reagent under neat conditions, a methyl group can be introduced. Mechanistic studies suggest this transformation proceeds through a classical radical process. researchgate.net This method provides a convenient way to introduce additional methyl groups onto a pre-formed pyridine ring.
Furthermore, functionalization can be directed at the existing methyl groups of this compound. The quaternization of the ring nitrogen (see 2.2.2) significantly increases the acidity of the protons on the methyl groups. This activation enables these methyl carbons to participate in reactions such as Knoevenagel condensation with aldehydes, leading to the formation of vinylene-linked covalent organic frameworks (COFs). researchgate.netnih.gov This strategy effectively uses the methyl groups as handles for building larger, more complex structures.
The lone pair of electrons on the nitrogen atom of this compound makes it a target for electrophilic attack, leading to N-functionalized derivatives and pyridinium (B92312) salts. Simple alkylation occurs with alkyl halides, forming N-alkylpyridinium salts. wikipedia.org This quaternization alters the electronic properties of the ring, making it more susceptible to both oxidation and reduction. wikipedia.org
More complex reagents can also be used for N-functionalization. The reaction with trifluoromethanesulfonic anhydride (B1165640) is one such example. acs.org Additionally, stable, crystalline pyridinium salts can be synthesized for specific applications. For instance, reacting this compound with silver(I) hexafluorophosphate (B91526) and then with elemental iodine or bromine yields bis(this compound)iodine(I) hexafluorophosphate and its bromine analogue, respectively. orgsyn.org These compounds serve as effective electrophilic halogenating agents. orgsyn.orgresearchgate.net
N-acylation of the pyridine ring can serve as a temporary activation strategy. The formation of N-acylpyridinium salts allows for the regioselective addition of nucleophiles, such as Grignard reagents, which preferentially attack the 4-position of the ring. acs.org This provides a convenient method for synthesizing 4-alkyl or 4-aryl substituted pyridines.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is one of the most widely used methods. nih.gov However, the use of pyridine-based organoboron reagents can be challenging due to their instability and the electron-deficient nature of the pyridine ring. nih.gov A more common approach is to use a halogenated pyridine as the electrophilic partner.
A series of 3,5-diaryl-2,4,6-trimethylpyridines has been successfully prepared using the Suzuki-Miyaura coupling reaction. beilstein-journals.org The key starting material, 3,5-dibromo-2,4,6-trimethylpyridine (B189553), was coupled with various substituted arylboronic acids. The reaction conditions were optimized, identifying PdCl₂(dppf)·CH₂Cl₂ as an effective palladium source with a suitable base and solvent system to achieve high yields of the diarylated products. beilstein-journals.org This methodology is robust enough to allow for the synthesis of both symmetrically and unsymmetrically substituted diarylpyridines, which are otherwise difficult to access. beilstein-journals.org
| Arylboronic Acid (Ar in ArB(OH)₂) | Product | Yield (%) |
|---|---|---|
| Phenyl | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96 |
| 4-Methylphenyl | 3,5-Bis(4-methylphenyl)-2,4,6-trimethylpyridine | 92 |
| 4-Ethylphenyl | 3,5-Bis(4-ethylphenyl)-2,4,6-trimethylpyridine | 90 |
| 4-Methoxyphenyl | 3,5-Bis(4-methoxyphenyl)-2,4,6-trimethylpyridine | 81 |
| 4-Fluorophenyl | 3,5-Bis(4-fluorophenyl)-2,4,6-trimethylpyridine | 75 |
| 3-Methoxyphenyl | 3,5-Bis(3-methoxyphenyl)-2,4,6-trimethylpyridine | 62 |
Table 2. Yields of symmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura cross-coupling of 3,5-dibromo-2,4,6-trimethylpyridine with various arylboronic acids. beilstein-journals.org
The development of such metal-catalyzed transformations is essential for expanding the chemical space accessible from the this compound scaffold, enabling its incorporation into a wide array of functional molecules. preprints.orgrsc.org
N-Functionalization and Quaternization Reactions
Sustainable and Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign and sustainable methods for the synthesis of specialty chemicals is a paramount goal in modern chemistry. For this compound, also known as collidine, this involves moving beyond traditional synthesis protocols to embrace green chemistry principles such as the use of renewable resources, safer solvents, and catalytic efficiency. Research in this area focuses on minimizing waste, reducing energy consumption, and utilizing catalysts that are both highly active and easily recyclable.
The cornerstone of many green chemical processes is the use of advanced catalysts that can drive reactions with high selectivity and efficiency under mild conditions. In the context of this compound synthesis, which traditionally relies on the Chichibabin pyridine synthesis mechanism involving the condensation of ketones and ammonia, heterogeneous catalysts have emerged as a promising alternative to conventional methods.
Heterogeneous Catalysts: The use of solid acid catalysts, particularly zeolites, offers significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and enhanced stability. Zeolites, with their well-defined pore structures, can exhibit shape selectivity, favoring the formation of the desired this compound isomer. For instance, zeolite beta has been shown to be an effective catalyst for the formation of 2,4,6-collidine from acetone (B3395972) and ammonia. google.com The reaction over a zeolite beta catalyst at 440°C can achieve good conversion of acetone. google.com
Hierarchical zeolites, which possess both micropores and a network of larger mesopores, are also being explored. These materials can overcome the diffusion limitations often encountered with conventional zeolites, especially when dealing with bulky molecules. In the condensation of acetone and ammonia, a hierarchical H-Y zeolite catalyst has been reported to yield this compound with a 46.4% yield. researchgate.net The mesoporous structure is thought to facilitate access to the active sites within the zeolite framework. mdpi.com Other solid acid catalysts, such as silica-supported polyphosphoric acid (PPA-SiO2), have proven effective for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines, a principle that is applicable to the synthesis of alkyl-substituted pyridines. orientjchem.orgacs.org These catalysts are often recyclable, maintaining their activity over several reaction cycles. orientjchem.orgacs.org
| Catalyst | Substrates | Product | Reaction Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|---|
| Zeolite Beta | Acetone, Ammonia | This compound | 440°C, 1.7s contact time | Good Conversion | Shape selectivity, continuous flow potential. | google.com |
| Hierarchical H-Y Zeolite | Acetone, Ammonia | This compound | Not specified | 46.4% | Improved mass transport due to mesoporosity. | researchgate.net |
| PPA-SiO2 | Acetophenone, Aryl Aldehyde, Ammonium Acetate | 2,4,6-Triarylpyridines | Solvent-free, 120°C | High (e.g., 94% for triphenylpyridine) | Recyclable, eco-friendly, simple work-up. | orientjchem.orgacs.org |
| Montmorillonite K10 Clay | Aromatic Ketones, Aromatic Aldehydes, Ammonium Acetate | 2,4,6-Trisubstituted Pyridines | Solvent-free | Good to Excellent (up to 97%) | Non-corrosive, recyclable, solvent-free conditions. |
A key tenet of green chemistry is the substitution of fossil fuel-based starting materials with renewable alternatives. The traditional synthesis of this compound uses acetone, a compound that can be produced from biomass through fermentation processes (Acetone-Butanol-Ethanol or ABE fermentation). The use of bio-derived acetone presents a direct route to a more sustainable production of collidine without altering the fundamental chemistry of the Chichibabin synthesis.
Furthermore, research into the conversion of lignocellulosic biomass has opened new pathways to platform chemicals that can serve as precursors for pyridines. acs.org For example, furfural, a biomass-derived aldehyde, can be catalytically converted to piperidine (B6355638) and subsequently to pyridine itself. epfl.ch While not a direct route to this compound, these strategies demonstrate the potential for creating N-heterocycles from entirely renewable carbon sources. google.com The development of catalytic routes to convert biomass-derived platform molecules into the specific C3 and C2 fragments needed for collidine synthesis is an active area of research.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.
Solvent-Free Synthesis: Reactions conducted without a solvent (neat conditions) can significantly reduce waste and simplify product purification. The synthesis of 2,4,6-trisubstituted pyridines has been successfully demonstrated under solvent-free conditions using catalysts like Montmorillonite K10 clay and PPA-SiO2. orientjchem.org These reactions are often driven by thermal energy and can lead to high yields in short reaction times, representing a significant green improvement.
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of organic substrates can be a challenge, the development of water-tolerant catalysts and reaction conditions is a major focus. The synthesis of various polysubstituted pyridines has been achieved in aqueous media, demonstrating the feasibility of this approach. researchgate.net
Biocatalysis: Enzymes and whole-cell microorganisms offer a highly selective and environmentally benign route to chemical synthesis, typically operating in aqueous solutions under mild temperature and pH conditions. researchgate.net While the de novo biocatalytic synthesis of this compound from simple precursors is an area for future development, existing research shows the potential of biocatalysts in modifying the collidine molecule. For example, the microorganism Rhodococcus jostii has been used for the regioselective hydroxylation of this compound to produce 2,4,6-trimethylpyridin-3-ol, showcasing the power of biocatalysis for creating functionalized derivatives under green conditions. researchgate.net
| Approach | Example/Method | Key Green Advantage | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Use of Zeolite Beta or Hierarchical Zeolites | Catalyst is easily separated and reusable, reducing waste. | google.comresearchgate.net |
| Renewable Feedstocks | Synthesis from biomass-derived acetone. | Reduces reliance on fossil fuels, lowers carbon footprint. | google.com |
| Solvent-Free Conditions | One-pot synthesis using Montmorillonite K10 or PPA-SiO2. | Eliminates solvent waste, simplifies purification, and can reduce energy consumption. | orientjchem.org |
| Biocatalysis | Hydroxylation of this compound using Rhodococcus jostii. | Mild reaction conditions (temperature, pH), high selectivity, aqueous solvent. | researchgate.net |
By integrating these sustainable and green chemistry approaches—innovative catalysis, renewable starting materials, and optimized reaction conditions—the synthesis of this compound and its derivatives can be made significantly more efficient and environmentally responsible.
Elucidation of Reactivity Patterns and Reaction Mechanisms of 2,4,6 Trimethylpyridine
Electrophilic Aromatic Substitution (EAS) Reactivity of 2,4,6-Trimethylpyridine (B116444)
This compound, also known as 2,4,6-collidine, is a heterocyclic aromatic organic compound. wikipedia.orgexsyncorp.com It consists of a pyridine (B92270) ring substituted with three methyl groups at the 2, 4, and 6 positions. wikipedia.orgcymitquimica.com This substitution pattern significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.
The pyridine ring is inherently electron-deficient, a characteristic that is modified by the presence of substituents. The three methyl groups on the this compound ring are electron-donating through an inductive effect and hyperconjugation. vulcanchem.com This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. scribd.com The methyl groups at the 2, 4, and 6 positions activate the ring, while the nitrogen atom in the pyridine ring affects its basicity and reactivity in electrophilic aromatic substitution reactions. vulcanchem.comevitachem.com
However, the methyl groups at the 2 and 6 positions (ortho to the nitrogen) also introduce significant steric hindrance. This steric bulk can impede the approach of electrophiles to the nitrogen atom and the adjacent carbon atoms. cdnsciencepub.com For instance, the steric shielding by the neighboring methyl groups can make certain reactions, like SN1 reactions at the 4-position, less favorable. cdnsciencepub.com This interplay between activating electronic effects and steric hindrance is a defining feature of this compound's reactivity.
The nitration of this compound typically occurs at the 3-position (meta to the nitrogen). Due to the strongly acidic conditions of nitration (using a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion. rsc.orgrsc.org This protonation further deactivates the ring towards electrophilic attack.
Other electrophilic substitution reactions are also influenced by the directing effects of the substituents. For example, bromination can occur at the available ring positions, and the presence of activating groups generally directs substitution to the ortho and para positions relative to them. pearson.com In the case of this compound derivatives, electrophilic substitution can be directed to the 5-position if the 3-position is already substituted. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) is a known compound where electrophilic aromatic substitution has occurred at the 3 and 5 positions. chemimpex.com
Influence of Methyl Substituents on Electronic and Steric Properties
Nucleophilic Reactions and Pathways Involving the Pyridine Ring System
While the electron-rich nature of the methyl-substituted ring makes electrophilic substitution a key reaction pathway, this compound can also participate in nucleophilic reactions. The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack, especially when a good leaving group is present. iust.ac.ir
This compound is often employed as a sterically hindered, non-nucleophilic base in various reactions, such as dehydrohalogenation. exsyncorp.comiust.ac.irtocopharm.com Its steric bulk around the nitrogen atom minimizes its direct participation as a nucleophile, allowing it to function primarily as a proton acceptor. tocopharm.com For example, it is effective in promoting elimination reactions to form alkenes from alkyl halides. iust.ac.ir
However, under certain conditions, the pyridine nitrogen can act as a nucleophile. For instance, it reacts with alkyl halides to form quaternary pyridinium salts. iust.ac.ir It can also act as a nucleophilic catalyst. In the hydrolysis of picryl chloride, this compound attacks the electrophilic carbon to form an N-picryl-2,4,6-trimethylpyridinium ion intermediate. tocopharm.com
Nucleophilic substitution on the pyridine ring itself is also possible, particularly with the displacement of a good leaving group. The reactivity of such reactions is influenced by the nature of the leaving group, with fluorides often being more reactive than other halides. iust.ac.ir
Acid-Base Chemistry and Proton Transfer Dynamics of this compound
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering the molecule basic. scribd.com The acid-base properties of this compound are fundamental to its use in organic synthesis.
The basicity of this compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. The pKa of this compound has been reported to be approximately 7.43 at 25 °C. wikipedia.org Another source reports a pKa of 6.69 at 25°C. drugfuture.com The presence of three electron-donating methyl groups makes it more basic than unsubstituted pyridine (pKa ≈ 5.2). scribd.com
The determination of pKa values can be carried out using various experimental techniques, including potentiometric titration and spectrophotometry. Computational methods can also be used to predict pKa values, though these predictions should be validated with experimental data.
Table 1: pKa Values of Pyridine and its Methylated Derivatives
| Compound | pKa |
|---|---|
| Pyridine | 5.2 scribd.com |
| 2-Methylpyridine | ~8.0 tamu.edu |
| 2,6-Dimethylpyridine | ~7.3 tamu.edu |
The basicity of this compound, and thus its pKa, is influenced by the solvent in which it is dissolved. The solvent can affect the stability of the protonated and unprotonated forms of the molecule through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
In protic solvents, the solvent molecules can hydrogen bond with the pyridine nitrogen, which can affect its availability for protonation. In aprotic solvents, the polarity of the solvent plays a significant role. For instance, conductance studies of 2,4,6-trimethylpyridinium trifluoroacetate (B77799) in nitrobenzene (B124822) have been used to investigate the complex acid-base equilibria, including the formation of homoconjugated species like (BHB)+ and (AHA)-. rsc.org
The interaction of this compound with acids, such as halogenocarboxylic acids in benzene (B151609) and dichloromethane, has been studied using NMR and IR spectroscopy. rsc.org These studies reveal the formation of various complexes, including simple hydrogen-bonded complexes (B⋯HA), ion pairs (B+H⋯A–), and more complex aggregates, demonstrating the intricate nature of proton transfer dynamics in different solvent environments. rsc.org The steric hindrance provided by the methyl groups can also influence the geometry and stability of these intermolecular complexes.
Solvent Effects and Intermolecular Interactions on Basicity
Redox Chemistry and Associated Mechanisms
The redox chemistry of this compound is an area of growing interest, particularly in the field of electrochemistry and catalysis. While traditionally viewed as a non-redox active base, recent studies have revealed its involvement in electron transfer processes.
A notable application is in the development of chemically modified electrodes. A glassy carbon electrode modified with a poly(this compound) film has demonstrated a significant promoting effect on the oxidation of norepinephrine (B1679862). capes.gov.brresearchgate.net This modified electrode was able to linearly measure norepinephrine concentrations in the range of 5.0×10⁻⁶ to 1.0×10⁻⁴ mol dm⁻³, with a low detection limit of 8.0×10⁻⁹ mol dm⁻³. capes.gov.br The polymer film facilitates the electrochemical process, showcasing the potential of this compound derivatives in sensor technology. Similarly, a poly(this compound) modified electrode was used for the electrochemical detection of dopamine, where it effectively eliminated interference from ascorbic acid. researchgate.net
In the realm of catalysis, bis(this compound)iodine(I) hexafluorophosphate (B91526) is recognized as an effective catalyst in various organic reactions, where it is believed to facilitate electron transfer processes. chemimpex.com The oxidation of this compound itself, typically using a strong oxidizing agent like potassium permanganate (B83412), leads to the formation of pyridine-2,4,6-tricarboxylic acid. wikipedia.orgsmolecule.comsmolecule.com This transformation highlights the susceptibility of the methyl groups to oxidation under harsh conditions.
While the direct electrochemical oxidation or reduction of this compound under standard conditions is not extensively documented as a primary reactivity pathway, its role in mediating redox reactions of other species is evident. The formation of polymer films with electrochemical activity and its use in catalytic systems point towards a more complex redox profile than previously assumed. capes.gov.brresearchgate.netchemimpex.com
Complexation and Coordination Chemistry of this compound as a Ligand
This compound serves as a significant ligand in coordination chemistry, primarily due to the electron-donating nitrogen atom within its aromatic ring. exsyncorp.comcymitquimica.com Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the design and synthesis of new coordination compounds with diverse applications. exsyncorp.com
Ligand Design and Coordination Modes with Transition Metals
The coordination of this compound to transition metals is primarily through its nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to the metal center. iust.ac.ir The steric bulk imposed by the three methyl groups significantly influences the geometry and stability of the resulting metal complexes. orgsyn.org This steric hindrance can prevent the formation of certain coordination geometries or stabilize unusual ones.
For instance, in complexes with molybdenum(V) and tungsten(V) pentahalides, this compound acts as a good electron donor, and the resulting complexes are proposed to have a six-coordinate structure of the type [MX₄L₂]X. acs.org In the case of a palladium(II) complex with a tetrathioether ligand, this compound was used as a solvent in a coupling reaction to synthesize the ligand. nih.gov
The steric properties of this compound can also be exploited in ligand design to control the reactivity of the metal center. By occupying specific coordination sites, it can direct other incoming ligands to particular positions or prevent unwanted side reactions. orgsyn.org For example, the use of the sterically hindered 2,6-di-tert-butyl-4-methylpyridine, a related compound, has been shown to prevent reaction with certain metal cations, highlighting the tunability of reactivity through ligand design. orgsyn.org
The coordination of this compound has been studied with a range of transition metals, including copper, mdpi.com silver, conicet.gov.ar gold, palladium, and platinum. researchgate.net The resulting complexes exhibit various coordination numbers and geometries, which are dictated by the metal ion's preference, the stoichiometry of the reaction, and the reaction conditions. conicet.gov.arresearchgate.net
Synthesis and Characterization of Metal-2,4,6-Trimethylpyridine Complexes
The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. echemcom.com The stoichiometry of the reactants is a critical factor in determining the final product. For example, the reaction of copper(II) chloride with this compound in a 1:2 molar ratio is crucial for the formation of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II).
A variety of metal complexes with this compound have been synthesized and characterized. For example, a double complex salt of silver(I), [Ag(2,4,6-coll)₂][Ag(tsac)₂], where 'coll' is collidine and 'tsac' is thiosaccharinate, has been prepared and structurally characterized. conicet.gov.ar In this unusual structure, the complex cation consists of two this compound molecules coordinated to a silver atom. conicet.gov.ar Similarly, copper(I) complexes with the formula [Cu₆(SᵗBu)₄(Me₃py)₄(NO₃)₂] and Cu₆(SᵗBu)₄(Me₃py)₅(NO₃) have been synthesized, revealing a diamond-like {Cu₆(SᵗBu)₄}²⁺ cage. mdpi.com
The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.
| Technique | Information Obtained | Example Findings for this compound Complexes |
| Infrared (IR) Spectroscopy | Confirms ligand coordination through shifts in vibrational frequencies. | Shifts in pyridinium ring vibrations (e.g., C-N stretches at 1600–1650 cm⁻¹) are observed upon coordination to copper(II). |
| UV-Vis Spectroscopy | Identifies ligand-to-metal charge transfer (LMCT) and d-d transitions. | For copper(II) complexes, LMCT bands are typically observed at 250–400 nm and d-d transitions at 600–800 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure and environment of the ligand in solution. | ¹H, ¹³C, and ¹⁵N NMR studies of gold(III), palladium(II), and platinum(II) complexes show deshielding of protons and carbons and shielding of the nitrogen atom upon coordination. researchgate.net |
| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state. | The crystal structure of [Ag(2,4,6-coll)₂][Ag(tsac)₂] revealed a linear geometry around the silver center in both the cation and anion. conicet.gov.ar |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. | Used in the characterization of various novel metal complexes. echemcom.com |
| Elemental Analysis | Confirms the elemental composition of the synthesized complex. | Routinely used to verify the stoichiometry of newly prepared complexes. echemcom.com |
These characterization methods provide a comprehensive understanding of the structure, bonding, and electronic properties of metal-2,4,6-trimethylpyridine complexes.
Advanced Spectroscopic and Analytical Methodologies for 2,4,6 Trimethylpyridine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed analysis of 2,4,6-trimethylpyridine (B116444), offering a wealth of information on its structure and dynamic behavior in different states.
High-Resolution NMR for Elucidation of Molecular Connectivity and Isomerism
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The ¹H NMR spectrum of this compound in a solvent like CDCl₃ typically exhibits distinct signals corresponding to the methyl protons and the aromatic protons on the pyridine (B92270) ring. For instance, in a study of a bis(this compound)bromine(I) hexafluorophosphate (B91526) complex, the ¹H NMR spectrum showed a singlet at 2.40 ppm for the para-methyl group protons and a singlet at 2.78 ppm for the ortho-methyl group protons, with the meta-protons of the pyridine ring appearing as a singlet at 7.11 ppm. orgsyn.org Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the different carbon atoms, confirming the connectivity of the molecule. orgsyn.org The formation of molecular complexes with other molecules, such as researchgate.netfullerene, can be studied by monitoring the systematic variation of NMR chemical shifts of specific protons of this compound. tocopharm.com
High-resolution NMR is also instrumental in distinguishing between the various constitutional isomers of trimethylpyridine. nih.gov While this compound has a simple and highly symmetric NMR spectrum, its isomers, such as 2,3,4-collidine or 3,4,5-collidine, would present more complex splitting patterns and a greater number of distinct signals due to their lower symmetry. nih.gov This makes NMR an indispensable tool for verifying the isomeric purity of a this compound sample.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|---|---|
| bis(this compound)bromine(I) hexafluorophosphate orgsyn.org | CDCl₃ | ¹H | 2.40 (s) | p-CH₃ |
| ¹H | 2.78 (s) | o-CH₃ | ||
| ¹H | 7.11 (s) | m-H | ||
| CD₂Cl₂ | ¹³C | 21.6 | C (p-CH₃) | |
| ¹³C | 28.0 | C (o-CH₃) | ||
| ¹³C | 124.4 | C (m) | ||
| ¹³C | 153.9 | C (o) | ||
| ¹³C | 158.2 | C (p) |
Note: s = singlet. Chemical shifts are examples and can vary slightly based on experimental conditions.
Low-Temperature and Variable Temperature NMR for Conformational and Exchange Dynamics
Low-temperature and variable-temperature NMR studies provide critical insights into the dynamic processes involving this compound, such as conformational changes and chemical exchange. In studies of acid-base complexes between this compound and hydrogen fluoride (B91410) (HF) in a CDF₃/CDF₂Cl solvent, low-temperature NMR spectra (measured between 94-170 K) allowed for the observation of distinct hydrogen-bonded complexes. spbu.ru Below 140 K, the proton and hydrogen bond exchange became slow on the NMR timescale, enabling the identification and characterization of 1:1, 2:3, 1:2, and 1:3 complexes. spbu.ru
Furthermore, variable-temperature NMR has been used to study proton transfer equilibria. For example, the intermolecular complex between 1,1-dinitroethane (B1361779) and this compound in CD₂Cl₂ was studied by ¹H NMR at temperatures ranging from 180-300 K. fu-berlin.de This revealed an equilibrium between the molecular CH···N form and the zwitterionic C⁻/HN⁺ form, which were in a slow exchange regime on the NMR timescale. fu-berlin.de Such studies are crucial for understanding the mechanisms of reactions where this compound acts as a proton acceptor.
Solid-State NMR for Hydrogen Bonding and Intermolecular Interactions
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and intermolecular interactions of this compound in the solid phase. ¹⁵N ssNMR, in particular, has been used to study hydrogen bonding in acid-base complexes of ¹⁵N-labeled this compound with various carboxylic acids. researchgate.netmdpi.com These studies have shown that both zwitterionic complexes (where the proton is closer to the nitrogen) and molecular complexes (where the proton is closer to the oxygen) can be observed. researchgate.netmdpi.com
The isotropic ¹H and ¹⁵N chemical shifts, as well as the ¹⁵N chemical shielding tensor elements, are sensitive to the geometry of the hydrogen bond. researchgate.netmdpi.com Correlations have been established between the nitrogen-hydrogen distance and the ¹⁵N and ¹H chemical shifts. researchgate.netmdpi.com For instance, a significant change in the isotropic ¹⁵N NMR chemical shift is observed upon hydrogen bonding, with the difference in δiso(¹⁵N) between the free base and its conjugate acid being approximately 125 ppm. eurjchem.com This sensitivity allows for the detailed characterization of hydrogen bond geometries and solid-state acidities. researchgate.netmdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups within this compound and probing its interactions with other molecules. The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the pyridine ring and the methyl groups. These techniques have been used to characterize complexes of this compound, such as the 2,4,6-trimethylpyridinium picrate (B76445) salt. researchgate.net
In studies of hydrogen-bonded complexes, such as that between propionic acid and this compound, IR spectroscopy is particularly sensitive to the formation of the hydrogen bond. nih.gov The O-H stretching vibration of the carboxylic acid is significantly altered upon complexation, providing direct evidence of the interaction. The influence of the solvent on the strength of these hydrogen bonds can also be investigated by comparing the IR spectra in different media. nih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (121.18 g/mol ). researchgate.net
The fragmentation pattern provides structural information. Common fragments observed in the GC-MS analysis of this compound include peaks at m/z 121, 120, 107, and 79. researchgate.net The peak at m/z 120 likely corresponds to the loss of a hydrogen atom, while the peak at m/z 106 (not always in the top 5) would result from the loss of a methyl group. This fragmentation data helps to confirm the identity of the compound. Mass spectrometry is also a key analytical technique in studies where this compound is used as a reagent or is a product of a reaction. researchgate.net
Table 2: Top 5 Peaks in the GC-MS Spectrum of this compound
| m/z | Relative Intensity |
|---|---|
| 121 | 99.99 |
| 39 | 27.50 |
| 79 | 26.80 |
| 120 | 23.60 |
| 107 | 18.40 |
Source: MoNA, Experimental GC-MS data researchgate.net
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state, either as a pure compound or in its complexes. Single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 2,4,6-trimethylpyridinium picrate, for example, was determined by single-crystal XRD, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds that form chains within the crystal lattice. researchgate.netresearchgate.net Similarly, the structure of 2,4,6-trimethylpyridinium dihydrogen phosphate (B84403) has been characterized, showing how the cations and anions are linked through hydrogen bonds and π–π stacking interactions. researchgate.net
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed to characterize materials containing this compound. For instance, indexed powder patterns have been reported for decavanadate (B1236424) compounds with this compound. google.com PXRD is also a valuable tool in studying the products of reactions involving this compound to determine their crystalline nature.
Table 3: Crystallographic Data for 2,4,6-Trimethylpyridinium Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|
| 2,4,6-Trimethylpyridinium Picrate researchgate.netresearchgate.net | Monoclinic | P2₁/c | 4.0174(4) | 27.863(3) | 13.9247(17) | 95.741(4) | 1550.9(3) | 4 |
| 2,4,6-Trimethylpyridinium Dihydrogen Phosphate researchgate.net | Monoclinic | P2/m | 8.6323(17) | 6.7133(13) | 8.6841(17) | 100.99(3) | 494.02(17) | 2 |
Note: The values in parentheses represent the standard uncertainty.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
The quantitative and qualitative analysis of this compound, also known as collidine, relies heavily on advanced chromatographic techniques. These methods are indispensable for determining the purity of the final product, identifying potential isomers and impurities, and monitoring the progress of synthesis reactions. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary tools employed for these analytical challenges.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating collidine from structurally similar isomers (e.g., 2,3,6-trimethylpyridine) and other by-products that may arise during synthesis. Commercial preparations of this compound are frequently certified for purity using GC, with typical purities exceeding 98-99%. sigmaaldrich.comtcichemicals.comapicalscientific.com
When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of separated components based on their mass spectra. nist.govnih.gov This is crucial for confirming the identity of the main peak as this compound and for characterizing impurities. For quantitative analysis, an internal standard, such as pyridine-d5, can be used to improve accuracy and reproducibility by correcting for variations in injection volume and system response. nih.govsemanticscholar.org Research has demonstrated the utility of GC-MS in quantifying a wide range of nitrogen-containing compounds, including this compound, in complex aqueous matrices with detection limits in the low μg/L range. nih.govsemanticscholar.org
The selection of the GC column is critical for achieving the desired separation. The NIST WebBook provides Kovats' retention indices for this compound on a polar column, which helps in method development and compound identification based on retention time. nist.gov
Table 1: GC Parameters and Retention Data for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.comnist.gov |
| Analyte | This compound (sym-Collidine) | sigmaaldrich.com |
| Typical Purity Assay | ≥99% (GC) | sigmaaldrich.com |
| Kovats' RI (Polar Column) | 1353 (at 80°C), 1368 (at 110°C), 1405 (at 150°C), 1402 (at 180°C) | nist.gov |
| Internal Standard Example | Pyridine-d5 | nih.govsemanticscholar.org |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | nist.govnih.gov |
High-Performance Liquid Chromatography (HPLC) in Analysis
High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound and its derivatives, particularly for less volatile compounds or as an alternative to GC. sielc.commarketreportanalytics.com Reverse-phase HPLC (RP-HPLC) is a common mode used for such analyses.
For instance, a derivative, 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one, has been successfully analyzed using an RP-HPLC method. sielc.com The conditions for this separation, which involve a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a simple mobile phase of acetonitrile (B52724), water, and an acid modifier, can be adapted for the analysis of this compound itself. sielc.com For applications requiring detection by mass spectrometry (LC-MS), volatile modifiers like formic acid are substituted for non-volatile acids such as phosphoric acid. sielc.com HPLC is also the specified method for assessing the purity of related compounds like bis(this compound)iodonium hexafluorophosphate, where purities of >98.0% are verified. vwr.com
Table 2: Example HPLC Conditions for a this compound Derivative
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Analyte Example | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | sielc.com |
| Column | Newcrom R1 (Reverse-phase with low silanol activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |
| Application | Purity assessment, preparative separation for impurity isolation | sielc.com |
Chromatographic Monitoring of Synthesis Reactions
Chromatographic methods are essential for monitoring the progress of the Hantzsch dihydropyridine (B1217469) synthesis, a common route to produce this compound from reactants like ethyl acetoacetate, acetaldehyde, and ammonia (B1221849). wikipedia.org By taking aliquots from the reaction mixture at various time points, GC or HPLC analysis can track the consumption of starting materials and the appearance of the this compound product. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and minimize the formation of by-products.
Furthermore, chromatography is vital in purification process control. The synthesis often yields crude this compound with purities in the range of 50-70%. Techniques such as fractional distillation are used for purification, and chromatography serves as the quality control method to confirm that the final product meets the required high-purity specifications (e.g., >99%). sigmaaldrich.com
Theoretical and Computational Investigations of 2,4,6 Trimethylpyridine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the electronic structure and predicting the reactivity of 2,4,6-trimethylpyridine (B116444) (also known as collidine). These computational approaches provide detailed insights into molecular properties that govern its chemical behavior.
Studies employing DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p), have been utilized to optimize the molecular geometry and calculate various electronic properties of this compound and its derivatives. eurjchem.comeurjchem.com For instance, in a study of 2,4,6-trimethylpyridinium picrate (B76445), DFT calculations were performed to determine the HOMO-LUMO energy gap, molecular electrostatic potential parameters, and global reactivity descriptors. eurjchem.com Similarly, ab initio calculations at the Møller-Plesset perturbation theory (MP2) level have been used to investigate intermolecular interactions, such as those in complexes formed with water. fu-berlin.de These methods have proven effective in correlating calculated parameters with experimental observations, including spectroscopic data and thermal stability. eurjchem.comfu-berlin.de
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and characteristics of these orbitals are crucial in predicting how a molecule will interact with other chemical species. youtube.com
For this compound, the HOMO is associated with its nucleophilic and basic character, indicating its ability to donate electrons. youtube.com Conversely, the LUMO relates to its electrophilic nature, or its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. eurjchem.comeurjchem.com
In a study on 2,4,6-trimethylpyridinium picrate, DFT calculations were used to determine the HOMO and LUMO energies. eurjchem.com The HOMO was found to be primarily located on the picrate anion, while the LUMO was situated on the pyridinium (B92312) cation. This distribution helps to explain the charge transfer interactions within the salt. eurjchem.com The calculated HOMO-LUMO gap provided insights into the compound's stability. eurjchem.com FMO analysis has also been applied to understand the corrosion inhibition properties of pyridine (B92270) derivatives, where an increase in HOMO energy was correlated with increased inhibition efficiency. ampp.org This is attributed to the enhanced electron-donating ability of the molecule to the metal surface. ampp.org
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for 2,4,6-Trimethylpyridinium Picrate eurjchem.com
| Parameter | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Note: Specific energy values from the cited source were not provided in the abstract. |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. eurjchem.comeurjchem.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the most negative potential is expected to be localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The methyl groups, being electron-donating, increase the electron density on the pyridine ring, particularly on the nitrogen atom. ampp.org
In the context of the 2,4,6-trimethylpyridinium picrate salt, MEP analysis showed that the negative potential is concentrated on the oxygen atoms of the picrate anion, while the positive potential is located on the pyridinium ring and its hydrogen atoms. eurjchem.com This confirms the sites of intermolecular hydrogen bonding observed in the crystal structure. eurjchem.com Theoretical calculations of electrostatic potential have also been correlated with experimental hydrogen-bonding abilities. ljmu.ac.uk
Association Energy Calculations for Intermolecular Complexes
Theoretical calculations are crucial for quantifying the strength of intermolecular interactions, such as hydrogen bonds, in complexes involving this compound. Methods like MP2 and DFT are used to calculate the association energies of these complexes. researchgate.net
Studies have shown that this compound forms 1:1 complexes with protic molecules like water, methanol, and 1,2-ethanediol (B42446) through O–H···N hydrogen bonds. researchgate.net The association energy of these complexes has been calculated, revealing the strength of these interactions. For instance, a correlation has been found between the association energies of 1:1 water-amine complexes and the net atomic charge on the nitrogen atom, as well as with hydration numbers. researchgate.net It is suggested that the O–H···N bond promotes the structuring of water molecules around the amine. researchgate.net
Furthermore, computational studies have been used to investigate halogen bonding involving this compound as a strong halogen bond acceptor. researchgate.net The interaction energies for complexes with various halogen bond donors have been calculated to understand the nature and strength of these non-covalent interactions. researchgate.net
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational lens to observe the behavior of molecules over time, offering critical insights into the influence of the solvent and the dynamic nature of molecular interactions. rsc.org For this compound, MD simulations are particularly useful for understanding its behavior in solution and its role in complex formation.
In studies of hydrogen-bonded complexes, MD simulations based on explicit solvent models can verify results obtained from continuum solvent models. researchgate.net These simulations can reveal how solvent molecules specifically interact with a solute like this compound and influence the stability and geometry of its complexes. For example, in a study of a hydrogen-bonded complex between propionic acid and this compound, MD simulations could be used to investigate the competition between solute-solute and solute-solvent interactions, which determines the equilibrium of complex formation. researchgate.net
A combined approach using MD simulations and quantum chemical calculations has been employed to study the UV/vis spectra of related bis-triazin-pyridine (BTP) ligands in solution. rsc.org In this method, force-field parameters for the ligand-water interaction are first adjusted based on ab initio calculations. rsc.org Then, MD simulations are run to generate snapshots of the molecule's configuration in the solvent. rsc.org These snapshots are then used as input for time-dependent DFT (TDDFT) calculations to compute the electronic spectra. rsc.org This combined approach allows for the study of environmental effects, such as solvatochromic shifts, on the electronic properties of the molecule. rsc.org Ab initio MD simulations have also been used to study the effects of specific solvent-solute interactions, like hydrogen and halogen bonds, on the structure and dynamics of ions in different solvents. rsc.org
Reaction Pathway Modeling and Transition State Calculations
Computational modeling of reaction pathways and the calculation of transition state (TS) energies are fundamental to understanding the mechanisms and kinetics of chemical reactions involving this compound. DFT calculations are a common tool for exploring these potential energy surfaces.
For instance, in the catalytic hydrogenation of CO2 to formamides, where this compound acts as a Lewis base in a Frustrated Lewis Pair (FLP) system, DFT calculations (at the M06-2X/6-311++G** level) were used to model the reaction coordinate. rsc.org These calculations helped to elucidate the mechanism, including the heterolytic activation of H2. The energy barriers for different steps, such as H2 activation via a transition state, were calculated to determine the most favorable reaction pathway. rsc.org The calculations showed that the presence of 2,4,6-collidine significantly influences the reaction energetics compared to when other bases like morpholine (B109124) are used. rsc.org
In another example, the mechanism of methyl transfer from a pentachloromethylplatinate(IV) anion to N-nucleophiles, including this compound, was analyzed using DFT. nsf.gov The calculations explored different possible pathways, including those involving 5-coordinate and 6-coordinate platinum intermediates. By calculating the Gibbs free energy of the transition states, researchers could identify the most kinetically competitive mechanism. nsf.gov Similarly, in proton-coupled electron transfer (PCET) reactions, theoretical models are used to describe the operative mechanism by parametrizing each elementary step, which involves understanding the transition states of concerted versus stepwise pathways. diva-portal.org
Machine Learning and Chemoinformatics Approaches for Structure-Property Relationships
Machine learning (ML) and chemoinformatics are increasingly being applied to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) for compounds like this compound. mdpi.comresearchgate.net These approaches use computational models to predict the properties and activities of molecules based on their structural features, known as molecular descriptors. mdpi.com
ML models can be trained on datasets of molecules with known properties to predict those same properties for new, untested compounds. researchgate.netnih.gov For this compound, this could involve predicting physical properties like the octanol-water partition coefficient (logP) or biological activities. nih.gov In the SAMPL6 logP challenge, for example, ML models were developed using descriptors generated from DFT-optimized structures. nih.gov These descriptors included van der Waals areas and volumes, HOMO/LUMO energies, and dipole moments. nih.gov
Chemoinformatics integrates various data sources and computational methods to analyze chemical information. researchgate.net This can involve representing molecules in different formats (e.g., 1D SMILES, 2D graphs, 3D conformations) that are understandable by computers. researchgate.netneovarsity.org QSAR/QSPR models then use these representations and calculated descriptors to build predictive models. mdpi.com For pyridine derivatives, QSAR models have been used to correlate quantum chemical parameters with properties like corrosion inhibition. ampp.org The continuous development of ML algorithms and the growing availability of chemical data are enhancing the predictive power of these chemoinformatic approaches in chemical research. mdpi.com
Applications of 2,4,6 Trimethylpyridine in Advanced Chemical Synthesis and Materials Science
Applications as a Specialty Base in Organic Synthesis
The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom makes 2,4,6-trimethylpyridine (B116444) a non-nucleophilic base. exsyncorp.com This characteristic is pivotal in many organic reactions where a base is required to neutralize acids or facilitate reactions without interfering as a nucleophile. exsyncorp.comsigmaaldrich.com
Role in Dehydrohalogenation and Elimination Reactions
This compound is widely employed as a base in dehydrohalogenation reactions, which involve the removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene. wikipedia.orgiust.ac.ir Its sterically hindered nature prevents it from acting as a nucleophile and attacking the alkyl halide, a common side reaction with less hindered bases. iust.ac.ir Instead, it effectively abstracts a proton, facilitating the elimination pathway to yield the desired alkene and the corresponding N-proto-pyridinium salt. iust.ac.ir Research has shown that hindered amines like this compound are effective for promoting elimination reactions in both secondary and tertiary alkyl halides. thieme-connect.de
Catalytic Applications in Esterification, Acylation, and Alkylation Reactions
In esterification, acylation, and alkylation reactions, this compound serves as an efficient catalyst and acid scavenger. exsyncorp.com It neutralizes the acidic byproducts generated during these transformations, driving the equilibrium towards product formation. wikipedia.orgsmolecule.com For instance, in acylation reactions, it can activate the acylating agent and facilitate the transfer of the acyl group. The formation of an acetylpyridinium ion intermediate has been observed in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride (B1165640). acs.org Its role is particularly crucial in reactions involving sensitive substrates that might be degraded by the presence of strong acids. The non-nucleophilic character of this compound ensures that it does not compete with the desired nucleophile in these reactions. exsyncorp.com
Utilization in Transition Metal Catalysis and Organometallic Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand in coordination with transition metals. exsyncorp.com This property has led to its use in the development of novel catalysts and organometallic complexes.
Ligand Scaffolds for Various Catalytic Transformations
This compound can serve as a ligand in various transition metal-catalyzed reactions. chemmethod.com For example, it has been used in conjunction with manganese complexes for the epoxidation of olefins. chemmethod.com In some systems, it can influence the catalytic activity and selectivity of the metal center. grafiati.com The steric bulk of the trimethylpyridine ligand can create a specific coordination environment around the metal, which can be beneficial for certain catalytic transformations. It has been noted as an axial ligand in model reactions for cytochrome P-450. grafiati.com
Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com this compound and its derivatives have been utilized as building blocks for these materials. scispace.comugr.es For instance, the oxidation of the methyl groups of this compound yields pyridine-2,4,6-tricarboxylate, a tridentate ligand that can be used to construct MOFs. smolecule.com These MOFs can exhibit interesting properties, such as high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net Research has demonstrated the use of a this compound derivative, 4,4'-(this compound)dibenzoic acid, in the design of porous coordination polymers. scispace.com
Role in the Synthesis of Functionalized Pyridine (B92270) Scaffolds and Heterocyclic Systems
This compound serves as a valuable starting material for the synthesis of more complex and functionalized pyridine-containing molecules and other heterocyclic systems. exsyncorp.comresearchgate.net The methyl groups on the pyridine ring can be chemically modified to introduce a variety of functional groups.
For example, the methyl groups can undergo condensation reactions. A notable application is the Knoevenagel condensation of the multi-methyl groups with multi-aldehyde-substituted aromatic derivatives to construct vinylene-linked covalent organic frameworks (COFs). researchgate.net Furthermore, the pyridine ring itself can be a platform for further functionalization. An electrooxidative C-H functionalization method has been developed for the site-selective synthesis of N-benzyl 2,4,6-collidinium salts from activated arenes. nih.gov This approach offers a direct route to valuable pyridinium (B92312) scaffolds. Additionally, the regioselective addition of Grignard reagents to 1-acylpyridinium salts derived from pyridine provides a convenient method for synthesizing 4-alkyl(aryl)pyridines. acs.org
Applications in Supramolecular Chemistry and Host-Guest Systems
This compound, also known as collidine, is a versatile organic compound that plays a significant role in supramolecular chemistry and the development of host-guest systems. Its unique structural and electronic properties, particularly its steric hindrance and basicity, make it a valuable component in the design of complex molecular architectures.
Design and Assembly of Molecular Cages and Encapsulation Systems
The sterically hindered nature of this compound makes it an interesting guest molecule for studying the capacity and adaptability of molecular cages. Research has shown that while smaller pyridine derivatives can be encapsulated, the larger size of this compound can prevent it from fitting into certain host cavities. cam.ac.uk This selective encapsulation highlights its utility in probing the size and shape selectivity of synthetic host systems.
Furthermore, the interaction of this compound with host molecules like 2,4,6-tris(4-halophenoxy)-1,3,5-triazine (X-POT) has been studied. In the case of the iodo-derivative (I-POT), it forms cage structures with various aromatic guests, including collidine. researchgate.net These studies provide insights into the forces that govern the formation of these complex supramolecular assemblies.
Molecular Recognition and Self-Assembly Processes
Molecular recognition and self-assembly are fundamental processes in supramolecular chemistry, and this compound has been utilized to explore and control these phenomena. Its ability to participate in various non-covalent interactions, such as halogen bonding, is a key aspect of its utility.
The co-crystallization of this compound with halogen bond donors has been investigated to understand the principles of molecular recognition. oup.com These studies are crucial for the rational design of crystal structures and the engineering of materials with specific properties. For instance, the association of this compound with trifluoroiodomethane has been studied to characterize the nature of halogen bonding interactions. acs.org
In the context of self-assembly, this compound has been employed in the construction of size-selective and shape-selective porous materials. For example, sorption studies on metalloporphyrin-based zeolite analogues have demonstrated size-selectivity among a series of aromatic amines, with this compound showing the lowest sorption due to its larger size. illinois.edu This highlights its role in probing the recognition capabilities of porous networks.
The steric hindrance of this compound also influences its role in directing self-assembly processes. It has been compared with other hindered bases in peptide coupling reactions, where it was found to be an efficient base for minimizing side reactions. acs.org This demonstrates how its molecular properties can be harnessed to control the outcome of complex chemical transformations.
Integration into Polymer Science and Advanced Materials Development
The unique properties of this compound have led to its integration into the fields of polymer science and the development of advanced materials. It serves as a valuable building block and a catalyst in the synthesis of novel polymers with tailored functionalities.
Precursor for Covalent Organic Frameworks (COFs) and Porous Materials
A significant application of this compound is its use as a monomer in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for various applications.
Researchers have successfully constructed vinylene-linked COFs using this compound and multi-aldehyde-substituted aromatic derivatives as monomers. nih.govresearchgate.net This approach, based on Knoevenagel condensation, results in highly crystalline COFs with hexagonal lattices and specific surface areas up to 1915 m²/g. nih.govresearchgate.net The pyridine-decorated nanochannels within these COFs exhibit catalytic activity for the esterification of pharmaceutical intermediates with high selectivity and recyclability. nih.govresearchgate.net
Another strategy involves the condensation of 3,5-dicyano-2,4,6-trimethylpyridine with linear or trigonal aldehydes to synthesize two-dimensional (2D) COFs. researchgate.net These sp² carbon-jointed pyridinyl frameworks possess crystalline honeycomb-like structures and high surface areas, enabling their use in applications such as water splitting under visible light. researchgate.net For instance, a COF synthesized from 3,5-dicyano-2,4,6-trimethylpyridine and 1,3,5-tris(4-formylphenyl)benzene, denoted as g-C₄₀N₃-COF, exhibits a band gap of 2.36 eV and can act as an ambipolar conducting polymer. chinesechemsoc.org
Furthermore, This compound-3,5-dicarbonitrile (B3105564) has been employed as a key acceptor subunit in the assembly of olefin-linked donor-acceptor COFs for applications in electrochemiluminescence. nih.gov The synthesis of these COFs can be achieved under room temperature conditions, which is advantageous for large-scale production. rsc.org
| Monomer 1 | Monomer 2 | Resulting COF Type | Key Properties | Application | Reference |
| This compound | Multi-aldehyde-substituted aromatic derivatives | Vinylene-linked | Highly crystalline, hexagonal lattice, surface area up to 1915 m²/g | Catalytic esterification | nih.govresearchgate.net |
| 3,5-Dicyano-2,4,6-trimethylpyridine | 4,4''-Diformyl-p-terphenyl | 2D sp² carbon-jointed pyridinyl framework | Crystalline honeycomb-like structure, high surface area | Water splitting | researchgate.net |
| 3,5-Dicyano-2,4,6-trimethylpyridine | 1,3,5-Tris(4-formylphenyl)benzene | g-C₄₀N₃-COF | Band gap of 2.36 eV, ambipolar conductivity | Photocatalysis | chinesechemsoc.org |
| This compound-3,5-dicarbonitrile | Linear and trigonal aldehyde monomers | Olefin-linked donor-acceptor COFs | Tunable electrochemiluminescence | Electrochemiluminescence | nih.gov |
Applications in Polymerization Techniques
Beyond its role as a monomer, this compound also finds application as a catalyst and a stabilizer in various polymerization techniques. Its sterically hindered basic nature allows it to act as a non-nucleophilic base, which is beneficial in controlling polymerization reactions.
It serves as a catalyst in reactions such as esterification and acylation, which are fundamental steps in the synthesis of many polymers. exsyncorp.com In addition, it can function as a stabilizer in polymer production. exsyncorp.com Its ability to scavenge acids formed during certain polymerization processes helps in preventing side reactions and degradation of the polymer chains.
The compound Bis(this compound)iodine(I) hexafluorophosphate (B91526), a derivative of collidine, is noted for its use in the development of advanced materials, including polymers and nanomaterials. chemimpex.com This reagent's unique structure and reactivity allow for selective reactions, which is crucial for creating polymers with specific, tailored properties. chemimpex.com
Future Directions and Emerging Research Avenues for 2,4,6 Trimethylpyridine
Exploration of Novel Reactivity and Unconventional Transformations
While 2,4,6-trimethylpyridine (B116444) is well-established for its role in dehydrohalogenation reactions tocopharm.com, current research is unveiling a more complex and versatile reactivity profile. Scientists are exploring its participation in a range of unconventional transformations that go beyond simple acid scavenging.
A significant area of development is its use in forming unique halogenating agents. For instance, bis(this compound)iodine(I) and bis(this compound)bromine(I) hexafluorophosphate (B91526) salts have been synthesized and employed for specific electrophilic halogenations, enabling reactions that are difficult to achieve with other reagents, such as the formation of medium and large ring lactones. orgsyn.org The reaction of this compound with trifluoromethanesulfonic anhydride (B1165640) also represents an important transformation being actively studied. acs.org Furthermore, it can react with trifluoroiodomethane to form a 1:1 complex, which has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com
The methyl groups of this compound, often considered passive substituents, are also a source of novel reactivity. Under hydrothermal conditions in the presence of copper(II) nitrate, these methyl groups undergo stepwise oxidation to yield pyridinecarboxylates. rsc.org In a nearly neutral solution, this reaction can even lead to the formation of a novel ligand, 3-hydroxy-2,4,6-pyridine tricarboxylate, demonstrating a copper-mediated oxidation and hydroxylation sequence. rsc.org Standard oxidation with reagents like potassium permanganate (B83412) can convert the methyl groups into carboxylic acids, forming collidinic acid. wikipedia.org
The pyridine (B92270) core itself is a platform for innovative coupling reactions. The Suzuki-Miyaura cross-coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids has been optimized to produce a library of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines, which are compounds of interest for further mechanistic studies and materials applications. beilstein-journals.org
| Reaction Type | Reagents | Product/Transformation | Significance |
| Electrophilic Halogenation | Bis(trimethylpyridine)silver(I) hexafluorophosphate, Iodine/Bromine | bis(this compound)iodine(I)/bromine(I) hexafluorophosphate | Creates specific and highly reactive halogenating agents for complex syntheses. orgsyn.org |
| Hydrothermal Oxidation | Copper(II) nitrate, Water | 2,4,6-pyridinetricarboxylate, 3-hydroxy-2,4,6-pyridinetricarboxylate | In situ generation of functionalized pyridine ligands from a simple precursor. rsc.org |
| Cross-Coupling | 3,5-dibromo-2,4,6-trimethylpyridine, Arylboronic acids, Palladium catalyst | 3,5-diaryl-2,4,6-trimethylpyridines | Access to a diverse range of complex aryl-pyridine structures. beilstein-journals.org |
| Complex Formation | Trifluoroiodomethane | 1:1 complex with this compound | Formation of stable complexes for further study and application. chemicalbook.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. This compound is proving to be a valuable component in these modern synthetic platforms, particularly due to its properties as a sterically hindered base.
In the realm of automated solid-phase peptide synthesis (SPPS), this compound is used to minimize the racemization of sensitive amino acids like cysteine. nih.gov Studies have shown that using this compound in combination with coupling reagents such as HBTU can significantly reduce the level of epimerization compared to more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.gov This protocol is now routinely used in the automated synthesis of complex peptides and proteins. nih.gov
The application of this compound has also been demonstrated in the fully automated solid-phase synthesis of non-natural structures, such as oxopiperazine helix mimics. mesalabs.com In this multi-step process, it is used as the base for the o-nitrobenzenesulfonyl (nosyl) protection of the N-terminus on the resin-bound peptide, a key step enabling subsequent cyclization. mesalabs.com Emerging research in automated fast-flow synthesis of phosphorodiamidate morpholino oligomers (PMOs), an important class of antisense therapeutics, has also explored the use of 2,4,6-collidine as a base component in reagent solutions. chemrxiv.org These examples highlight a clear trend towards incorporating this compound into automated protocols for the synthesis of complex, high-value molecules.
| Synthesis Platform | Application of this compound | Key Advantage | Example Molecule Class |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Hindered base during coupling steps. | Minimizes racemization of cysteine residues. nih.gov | Peptides, Proteins (e.g., Dihydrooxytocin) nih.gov |
| Automated Solid-Phase Synthesis | Base for N-terminal protection (nosylation). | Enables efficient multi-step automated synthesis of complex scaffolds. mesalabs.com | Oxopiperazine Helix Mimics mesalabs.com |
| Automated Fast-Flow Synthesis | Base component in reagent solutions. | Facilitates rapid, continuous production. chemrxiv.org | Phosphorodiamidate Morpholino Oligomers (PMOs) chemrxiv.org |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for understanding and predicting molecular behavior, thereby guiding experimental design. For this compound and its derivatives, advanced computational modeling is providing unprecedented insights into their electronic structure, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a prominently used method. For example, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set have been performed on the organic salt 2,4,6-trimethylpyridinium picrate (B76445). dntb.gov.uaeurjchem.com These studies elucidated critical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, molecular electrostatic potential (MEP), and global reactivity descriptors, which help in predicting the compound's stability and reactivity. dntb.gov.uaeurjchem.com
Computational methods are also crucial for understanding non-covalent interactions. The association energies of 1:1 complexes formed between this compound and proton-donating molecules like methanol, 1,2-ethanediol (B42446), and water have been calculated using both DFT and Møller–Plesset perturbation theory (MP2). researchgate.net These theoretical calculations complement experimental data on the volumetric properties of these mixtures, providing a detailed picture of the hydrogen bonding and aggregation phenomena in the liquid phase. researchgate.netresearchgate.net Such models are essential for predicting how this compound will behave as a solvent or additive in various reaction media.
| Computational Method | System Studied | Calculated Properties | Scientific Insight |
| DFT (B3LYP/6-311G(d,p)) | 2,4,6-trimethylpyridinium picrate | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), Global reactivity parameters | Prediction of chemical reactivity and thermodynamic stability. dntb.gov.uaeurjchem.com |
| DFT / MP2 | Complexes with water, methanol, 1,2-ethanediol | Association energies of O–H···N bonds | Quantification of intermolecular hydrogen bonding forces. researchgate.net |
| Theoretical Calculations | Organometallic complexes with this compound ligand | Bonding considerations, photochemical pathways | Understanding the influence of the ligand on the properties of metal complexes. dcu.ie |
Development of Smart Materials and Responsive Systems
A fascinating future direction for this compound lies in its incorporation into "smart" materials and responsive systems—materials designed to change their properties in response to external stimuli such as temperature, pH, or light. The unique physicochemical properties of this compound make it an attractive building block for such systems.
Research has shown that this compound exhibits a mixed hydrophobic-hydrophilic character in aqueous solutions. researchgate.net At low concentrations, it promotes the formation of clathrate-like water structures around it (hydrophobic hydration), while at higher concentrations, direct hydrogen bonding with water predominates. researchgate.net This system exhibits a lower critical solution temperature (LCST), above which it undergoes phase separation. researchgate.net This temperature-responsive behavior is a cornerstone of many smart polymer systems, suggesting that polymers functionalized with this compound moieties could be designed as temperature-sensitive hydrogels or coatings.
Furthermore, the ability of this compound to be transformed into multidentate ligands, such as 2,4,6-pyridinetricarboxylate, opens pathways to new coordination polymers and metal-organic frameworks (MOFs). rsc.org The magnetic properties of a copper complex formed with an in situ-generated 3-hydroxy-2,4,6-pyridinetricarboxylate ligand have already been investigated. rsc.org By carefully selecting the metal ions and modifying the pyridine-based ligand, it is conceivable to create responsive MOFs that can act as sensors, catalysts, or controlled-release systems.
Synergistic Approaches Combining Experimental and Theoretical Methodologies
The most rapid and profound advances in the chemistry of this compound are expected to come from research that synergistically combines experimental synthesis and characterization with theoretical and computational modeling. This dual approach allows for a cycle of prediction, synthesis, and validation that accelerates discovery.
A clear example of this synergy is the study of 2,4,6-trimethylpyridinium picrate. eurjchem.com Researchers first synthesized and grew crystals of the compound and characterized its structure experimentally using X-ray diffraction and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). eurjchem.com Concurrently, they performed DFT calculations to model its molecular structure, vibrational frequencies, and electronic properties. eurjchem.com The excellent agreement between the experimental data and the scaled theoretical frequencies validated the computational model, which could then be used to reliably predict other properties like the molecular electrostatic potential and reactivity, providing a much deeper understanding than either approach could alone. eurjchem.com
Similarly, investigations into the behavior of this compound in mixed solvents have combined experimental measurements of physical properties (like density and speed of sound) with quantum chemical calculations of intermolecular association energies. researchgate.netresearchgate.net The experimental results revealed complex volumetric changes dependent on concentration and temperature, which could be explained by the theoretical model that quantified the strength of hydrogen bonds between this compound and the solvent molecules. researchgate.netresearchgate.net This combined strategy is crucial for designing and optimizing reaction conditions where this compound is used as a solvent or base, and it will be vital for engineering the smart materials discussed previously.
Q & A
Basic Research Questions
Q. What are the key thermodynamic properties of 2,4,6-trimethylpyridine, and how are they experimentally determined?
- The standard molar enthalpy of formation for this compound is measured via combustion calorimetry, yielding critical thermochemical data for reaction modeling. Heat capacities in the liquid phase (300–328 K) are determined using adiabatic calorimetry, essential for understanding energy transfer in solvent systems . Physical properties include a boiling point of 171–172°C and a melting point of 43°C, with purity levels (95–99%) verified by density measurements .
Q. How is this compound utilized as an internal standard in gas chromatography (GC) analysis?
- It serves as a stable internal standard for quantifying volatile compounds like 2-acetyl-1-pyrroline (2-AP) in complex matrices (e.g., rice or plant extracts). Optimal conditions include headspace solid-phase microextraction (HS-SPME) at 80°C for 30 minutes, with a 50/30 DVB/CAR/PDMS fiber for adsorption. This method minimizes matrix interference and ensures reproducibility in GC-MS/FID workflows .
Advanced Research Questions
Q. How does this compound’s steric bulk influence its role in suppressing racemization during peptide synthesis?
- As a weak base, it minimizes undesired deprotonation at the α-carbon of Fmoc-protected amino acids, preventing racemization. Its bulky structure hinders proton abstraction by weaker bases like DIPEA, which can cause epimerization. This property is critical for synthesizing enantiopure DOTA-GA chelators in radiopharmaceuticals, achieving >98% purity in final products .
Q. What computational methods validate the geometric parameters of this compound in crystallographic studies?
- Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) optimize bond lengths and angles, revealing slight deviations (correlation coefficients: 0.9944 for bond lengths, 0.8043 for angles) between experimental and theoretical values. These discrepancies arise from crystal packing effects not modeled in gas-phase computations .
Q. How does this compound interact with protic solvents in binary mixtures, and what insights do partial molar volumes provide?
- In mixtures with methanol or 1,2-ethanediol, association energies of 1:1 complexes are calculated via quantum chemistry. The compound’s partial molar volumes highlight preferential solvation in aqueous systems, influenced by hydrogen-bonding dynamics. Excess molar volumes correlate with solvent polarity, aiding in solvent selection for reaction media .
Q. What role does this compound play in measuring solid acid catalyst acidity via IR spectroscopy?
- Its IR spectrum distinguishes Brønsted and Lewis acid sites on catalysts. The steric hindrance from methyl groups limits adsorption to stronger acid sites, providing selective data for acidity quantification. This method complements pyridine-probe IR studies, refining acidity profiles in zeolites and metal oxides .
Q. How is this compound optimized in N-chloroimide synthesis to enhance reaction efficiency?
- As a catalyst (0.02 equivalents), it facilitates N-chlorination under anhydrous conditions, achieving 89% yield of N-chlorophthalimide. Its low nucleophilicity prevents side reactions, while mild basicity stabilizes intermediates. Reaction completion within 2 hours underscores its utility in halogenation protocols .
Methodological Notes
- Thermochemical Data Validation : Cross-reference NIST-reported enthalpies with computational results (e.g., Gaussian software) to account for phase-dependent discrepancies .
- Stereochemical Control : Pair this compound with structurally analogous cysteine derivatives to enhance enantioselectivity in peptide synthesis .
- Computational Modeling : Use periodic boundary conditions in DFT to better approximate experimental crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
